molecular formula C8H7BrClNO B1442893 2-(3-Bromophenyl)-2-chloroacetamide CAS No. 1248295-26-2

2-(3-Bromophenyl)-2-chloroacetamide

Cat. No. B1442893
CAS RN: 1248295-26-2
M. Wt: 248.5 g/mol
InChI Key: KTHWSEHUPPUODI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols. For instance, a 7-step synthesis of enantiomerically pure diarylethanes starting from a related diarylmethanone has been reported . Another synthesis pathway involves the bromination of vanillin, followed by oxidation and esterification to yield a bromo-hydroxy-methoxy-benzoic acid methyl ester . These methods suggest that the synthesis of “2-(3-Bromophenyl)-2-chloroacetamide” could potentially be achieved through similar bromination and coupling reactions.


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of a (5-bromo-2-hydroxyphenyl) (phenyl)methanone was elucidated, revealing a monoclinic space group and specific cell dimensions . Additionally, the crystal structure of (4-methoxyphenyl)diphenylmethanol was described, showing a unique tetrameric arrangement with specific hydrogen bonding patterns . These findings provide a basis for predicting the molecular structure of “2-(3-Bromophenyl)-2-chloroacetamide”, which would likely exhibit similar intermolecular interactions due to the presence of bromo- and methoxy- groups.


Chemical Reactions Analysis

The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability. The methoxy group can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Scientific Research Applications

Aurora A Kinase Inhibition

One of the notable applications of derivatives of 2-(3-Bromophenyl)-2-chloroacetamide is as Aurora A kinase inhibitors . These compounds can play a crucial role in cancer treatment by inducing apoptosis in cancer cells. The design and synthesis of such compounds involve meticulous in vitro and in silico biological evaluations to ensure their efficacy and selectivity .

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its reactive groups facilitate various chemical reactions, enabling the formation of new carbon-carbon bonds. This is essential in the development of new pharmaceuticals and materials.

properties

IUPAC Name

2-(3-bromophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHWSEHUPPUODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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